molecular formula C14H16N2O2 B14252429 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- CAS No. 243853-37-4

2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)-

Cat. No.: B14252429
CAS No.: 243853-37-4
M. Wt: 244.29 g/mol
InChI Key: NAKQNGUVBAOFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- is a complex organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and acetylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-phenyl-
  • 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(4-methylphenyl)-

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

243853-37-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-acetyl-6-methyl-4-(2-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H16N2O2/c1-8-6-4-5-7-11(8)13-12(10(3)17)9(2)15-14(18)16-13/h4-7,13H,1-3H3,(H2,15,16,18)

InChI Key

NAKQNGUVBAOFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.